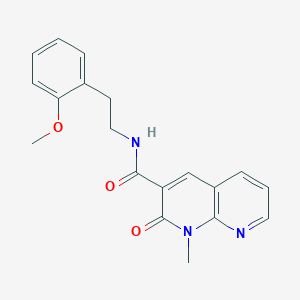![molecular formula C13H8BrN3OS B2467049 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-87-2](/img/structure/B2467049.png)
4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that contains a heterocyclic pyrimidine nucleus . This nucleus is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and has demonstrated various biological activities . The compound is part of a large group of heterocyclic compounds known as pyrimidines .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzoylisothiocyanate . For example, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give an N-benzoylthiourea derivative . This derivative then underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Molecular Structure Analysis
The pyrimidine ring is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve cyclization . For instance, an N-benzoylthiourea derivative underwent cyclization to give a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Applications De Recherche Scientifique
Antimalarial Agents
The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold shows promise as a model for developing antimalarial agents . Effective chemotherapy is crucial for controlling malaria, and this compound’s unique structure may contribute to novel drug design.
Anticancer Activity
While specific studies on this compound are limited, thieno[2,3-d]pyrimidines, in general, have been investigated for their anticancer potential. The newly synthesized derivatives of 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide could be evaluated against various cancer cell lines . Further research is needed to explore its cytotoxic effects and potential as an anticancer agent.
Antimicrobial Properties
Thienopyrimidine derivatives, including those related to our compound, have been studied for their antimicrobial activity. The synthesis and application of thienopyrimidine derivatives as antimicrobial agents have been explored . Investigating the specific effects of 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide against bacterial and fungal pathogens could provide valuable insights.
In Silico ADME Profiling
In silico absorption, distribution, metabolism, and excretion (ADME) profiling can predict drug-like properties and toxicity. Researchers can use computational tools to assess the compound’s pharmacokinetic behavior, bioavailability, and potential adverse effects .
Mécanisme D'action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which 4-bromo-n-(thieno[2,3-d]pyrimidin-4-yl)benzamide belongs, have been reported to exhibit diverse biological activities .
Mode of Action
It’s known that thieno[3,2-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds similar to 4-bromo-n-(thieno[2,3-d]pyrimidin-4-yl)benzamide have been reported to influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Result of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis in certain cell lines .
Action Environment
It is known that external factors such as smoke, diet, alcohol, and some drugs can affect the efficiency of protective systems in the body, potentially influencing the action of compounds like 4-bromo-n-(thieno[2,3-d]pyrimidin-4-yl)benzamide .
Orientations Futures
The future directions for “4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” and similar compounds could involve further exploration of their therapeutic potentials . For instance, these compounds could serve as models for the development of new therapeutic agents . Additionally, they could be used in the development of a novel chemical class of AKT1 inhibitors as anti-AML agents .
Propriétés
IUPAC Name |
4-bromo-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTMAUYXJYRVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2466967.png)


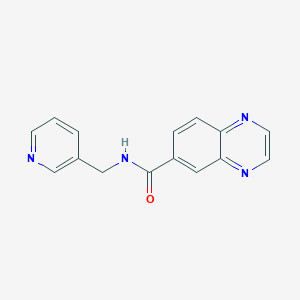
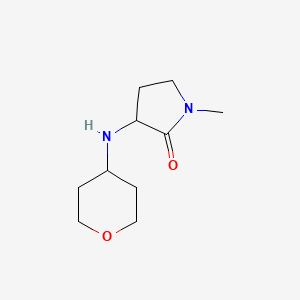
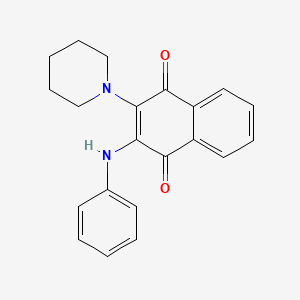
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)
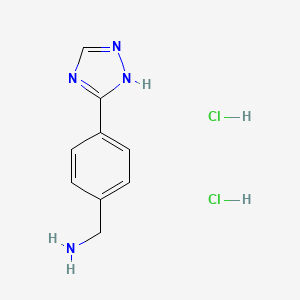
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)

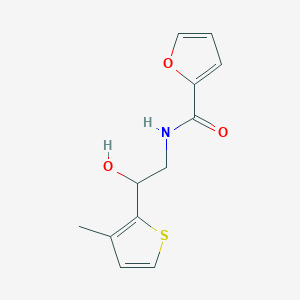
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)
